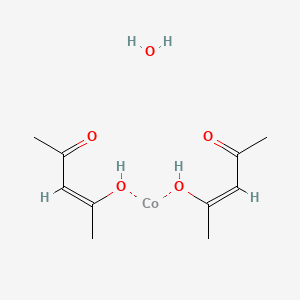

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

123334-29-2 |

|---|---|

Molecular Formula |

C10H18CoO5 |

Molecular Weight |

277.18 g/mol |

IUPAC Name |

cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate |

InChI |

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;; |

InChI Key |

JHWSVOFBMAXGJH-SUKNRPLKSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co] |

physical_description |

Blue to black crystals, slightly soluble in water; [MSDSonline] |

Origin of Product |

United States |

Foundational & Exploratory

preparation of cobalt(II) acetylacetonate using cobalt hydroxide

An In-Depth Technical Guide to the Synthesis of Cobalt(II) Acetylacetonate from Cobalt(II) Hydroxide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of cobalt(II) acetylacetonate, a versatile coordination compound with significant applications in catalysis and materials science.[1][2] The protocol detailed herein utilizes cobalt(II) hydroxide as a readily available and effective starting material. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical experimental choices, and provide a self-validating framework for researchers, scientists, and professionals in drug development. We will explore the reaction mechanism, present a detailed experimental workflow, discuss purification and characterization techniques, and address critical safety considerations. The synthesis is designed to be robust, efficient, and reproducible, with yields and purity metrics supported by patent literature.[3]

Introduction: The Significance of Cobalt(II) Acetylacetonate

Cobalt(II) acetylacetonate, with the chemical formula Co(C₅H₇O₂)₂, is an organometallic coordination complex where a central cobalt(II) ion is chelated by two acetylacetonate (acac) ligands.[1] The acac ligand, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the cobalt ion through its two oxygen atoms to form a stable six-membered ring.[4][5] This structure confers solubility in organic solvents, a crucial property for its widespread use in non-aqueous applications.[2][6]

The applications of Co(acac)₂ are extensive and varied:

-

Catalysis: It serves as a potent catalyst or precatalyst for a multitude of organic reactions, including oxidations, reductions, cross-coupling reactions, and polymerizations.[3][7] Notably, it can be used for the side-chain oxidation of aromatic hydrocarbons and as a drier for paints and varnishes.[3][6]

-

Materials Science: Co(acac)₂ is a key precursor in the fabrication of advanced materials. It is used in Metal-Organic Chemical Vapor Deposition (MOCVD) to create cobalt oxide thin films and in solvothermal or hydrothermal methods to synthesize Co₃O₄ nanoparticles for applications in supercapacitors and chemical sensors.[1]

-

Nanotechnology: The compound is employed in the synthesis of carbon nanostructures and has been successfully anchored onto magnetic mesoporous silica nanospheres to create recoverable catalysts.[2][8]

The choice of cobalt(II) hydroxide, Co(OH)₂, as a precursor offers a direct and efficient route to Co(acac)₂, avoiding the use of cobalt salts like chlorides or sulfates which can introduce unwanted anions into the reaction mixture.[9]

Chemical Principles and Mechanistic Rationale

The synthesis of cobalt(II) acetylacetonate from cobalt(II) hydroxide is fundamentally an acid-base reaction.

2.1 The Role of Acetylacetone Tautomerism

Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The enol form possesses an acidic proton on its hydroxyl group.[5] In the presence of a base, this proton is readily removed to form the nucleophilic acetylacetonate anion (acac⁻).

2.2 The Acid-Base Reaction

Cobalt(II) hydroxide is a basic compound. The core of the reaction involves the neutralization of the basic hydroxide ions (OH⁻) from Co(OH)₂ with the acidic protons (H⁺) from the enol form of acetylacetone. This reaction drives the formation of water and the cobalt(II) acetylacetonate complex.

Reaction Equation: Co(OH)₂(s) + 2 CH₃COCH₂COCH₃(l) → Co(C₅H₇O₂)₂(s) + 2 H₂O(l)

2.3 The Rationale for an Organic Solvent and Reflux Conditions

While the reaction can be performed in an aqueous medium, using an organic solvent that forms an azeotrope with water offers significant advantages.[9]

-

Enhanced Reactivity: Many protocols utilize an organic solvent to facilitate full contact between the solid cobalt hydroxide and the liquid acetylacetone.[3]

-

Water Removal: By using a solvent like toluene or heptane, the water produced during the reaction can be continuously removed as an azeotrope during reflux, driving the equilibrium towards the product side according to Le Châtelier's principle. This leads to higher yields and shorter reaction times.[9]

-

Preventing Side Reactions: An organic environment can prevent the decomposition of acetylacetone by water, further improving the yield.[3]

Refluxing the mixture ensures that the reaction is maintained at a constant, elevated temperature, which accelerates the reaction rate without evaporating the solvent or reactant.

2.4 The Function of a Catalyst

Certain patented methods employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to further accelerate the reaction.[3] These catalysts can enhance the interaction between the solid Co(OH)₂ and the organic-soluble acetylacetone, leading to significantly improved yields, reportedly exceeding 90%.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol synthesizes insights from established methodologies to provide a reliable path to high-purity cobalt(II) acetylacetonate.[3][9][10]

3.1 Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| Cobalt(II) Hydroxide, Co(OH)₂ | Reagent | Standard Supplier | Hygroscopic; store in a desiccator.[11] |

| Acetylacetone (acacH) | ≥99% | Standard Supplier | Corrosive, lachrymator. |

| Toluene | Anhydrous | Standard Supplier | Flammable, toxic. Forms an azeotrope with water (B.p. 84.1 °C). |

| Tetrabutylammonium Bromide | ≥98% | Standard Supplier | Optional but recommended catalyst. |

| Heptane or Hexane | Reagent | Standard Supplier | For washing/recrystallization. Flammable. |

| Round-bottom flask (250 mL) | - | - | With appropriate ground glass joints. |

| Reflux Condenser | - | - | |

| Dean-Stark Apparatus | - | - | Optional, for azeotropic water removal. |

| Magnetic Stirrer & Hot Plate | - | - | |

| Büchner Funnel & Flask | - | - | For filtration. |

| Vacuum Oven | - | - | For drying the final product. |

3.2 Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Caption: A step-by-step workflow for the synthesis of Co(acac)₂.

3.3 Step-by-Step Methodology

Causality for each step is provided in italics.

-

Flask Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cobalt(II) hydroxide (9.3 g, 0.1 mol).

-

This establishes the limiting reagent for the synthesis.

-

-

Solvent and Catalyst Addition: Add 100 mL of toluene and tetrabutylammonium bromide (0.15 g, ~0.5 mol%). Begin stirring to create a suspension.

-

Toluene acts as the reaction medium and azeotropic agent. The catalyst is added to enhance the reaction rate.[3]

-

-

Reactant Addition: Slowly add acetylacetone (22 mL, ~0.21 mol) to the stirring suspension.

-

A slight stoichiometric excess of acetylacetone ensures complete conversion of the cobalt hydroxide.

-

-

Reflux: Heat the mixture to reflux using a heating mantle. The temperature should be maintained between 85-110°C. Continue the reflux with vigorous stirring for 2-4 hours.

-

Refluxing provides the necessary activation energy and ensures a constant reaction temperature. Vigorous stirring is crucial for the efficient reaction between the solid and liquid phases.

-

-

Monitoring the Reaction: The reaction progress can be monitored by the color change of the solid from pink (Co(OH)₂) to a deep purple, characteristic of anhydrous Co(acac)₂.

-

This visual cue provides a real-time, qualitative check on the reaction's progression.

-

-

Cooling and Precipitation: Once the reaction is complete (the pink solid is no longer visible), turn off the heat and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes.

-

Cooling is essential to decrease the solubility of Co(acac)₂ in toluene, thereby maximizing the yield of the precipitated crystalline product.

-

-

Isolation: Collect the purple crystalline product by vacuum filtration using a Büchner funnel.

-

This is a standard and efficient method for separating a solid product from its reaction solvent.

-

-

Washing and Drying: Wash the collected crystals on the filter paper with two small portions (15-20 mL each) of cold heptane or hexane. Dry the product in a vacuum oven at 50-60°C to a constant weight.

-

Washing with a non-polar solvent like heptane removes residual toluene and unreacted acetylacetone without dissolving a significant amount of the product. Vacuum drying ensures the complete removal of volatile impurities and moisture.

-

3.4 Expected Yield and Purity

| Parameter | Expected Value | Reference |

| Theoretical Yield | ~25.7 g | Calculated |

| Practical Yield | 23-24.5 g (90-95%) | [3] |

| Appearance | Purple crystalline powder | [6] |

| Purity (by HPLC) | >98% | [3] |

Product Characterization

To ensure the integrity of the synthesized compound, the following characterization methods are recommended:

-

Melting Point: Anhydrous Co(acac)₂ has a reported melting point of 165-170 °C.[1][6][12] A sharp melting range within this window is indicative of high purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks for the acetylacetonate ligand coordinated to the cobalt ion. Key absorptions include strong bands around 1590 cm⁻¹ and 1520 cm⁻¹ corresponding to the C=O and C=C stretching vibrations of the chelate ring. The absence of a broad -OH stretch (around 3400 cm⁻¹) confirms the formation of the anhydrous complex.[4]

-

UV-Visible Spectroscopy: In an organic solvent, Co(acac)₂ typically exhibits d-d electronic transitions characteristic of an octahedral Co(II) center.[4]

Safety and Hazard Management

Adherence to strict safety protocols is mandatory. This synthesis must be performed inside a certified chemical fume hood.

-

Cobalt(II) Hydroxide: Harmful if swallowed and fatal if inhaled.[11] It is a suspected carcinogen and may cause allergic skin or respiratory reactions.[11][13] It is also very toxic to aquatic life.[11]

-

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

-

Cobalt(II) Acetylacetonate (Product): Harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[14] It is a suspected carcinogen by inhalation and may damage fertility.[14]

-

Toluene: Highly flammable liquid and vapor. Toxic if inhaled and can cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

-

Wear safety goggles or a face shield at all times.[14]

-

Wear chemically resistant gloves (e.g., nitrile).[14]

-

A lab coat is mandatory.

-

If there is a risk of dust formation, a suitable respirator should be worn.[14]

Handling and Disposal:

-

Avoid generating dust.[14]

-

All manipulations should be carried out in a fume hood to avoid inhalation of vapors and dust.

-

Waste materials must be disposed of according to institutional and local environmental regulations. Do not discharge into drains.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction; insufficient reflux time. | Extend the reflux time and monitor for the complete disappearance of the pink Co(OH)₂. Ensure vigorous stirring. |

| Product loss during filtration/washing. | Use cold washing solvent (heptane) and apply it in small, quick portions. | |

| Product is Pink/Brownish | Presence of unreacted Co(OH)₂ or hydrated Co(acac)₂·2H₂O. | Ensure the reaction goes to completion. Dry the final product thoroughly under vacuum at an appropriate temperature. |

| Product is Gummy/Oily | Presence of excess acetylacetone or solvent. | Ensure the product is washed thoroughly with cold heptane and dried to a constant weight under vacuum. |

Conclusion

The synthesis of cobalt(II) acetylacetonate from cobalt(II) hydroxide is a robust and high-yielding process, particularly when conducted in an organic solvent with azeotropic removal of water. The methodology presented in this guide, grounded in established chemical principles and patent-verified procedures, provides a reliable framework for producing high-purity material suitable for advanced applications in research and development. By understanding the causality behind each step and adhering to stringent safety protocols, researchers can confidently and reproducibly execute this valuable synthesis.

References

- Preparation method of cobalt (II) acetylacetonate. (CN108863754B).

-

Cobalt(II) Acetylacetonate. American Elements. [Link]

-

Horowitz, H. H., & Gever, G. (1950). Synthesis, characterization, and use of a cobalt(II) complex as an NMR shift reagent: An integrated laboratory experiment. Journal of Chemical Education. [Link]

-

Synthesis of Cobalt Acetylacetonate. Scribd. [Link]

-

Zhu, X., et al. (2013). Preparation of cobalt(II) acetylacetonate covalently anchored onto magnetic mesoporous silica nanospheres as a catalyst for liquid-phase oxidation of cyclohexane. RSC Advances. [Link]

-

synthesis of Cobalt acetylacetonate complex. (2021). YouTube. [Link]

-

Kadhiravan, S., & Sivajiganesan, S. (2017). Synthesis, Structural, Spectral Characterization and DNA/Protein Binding Studies on Cobalt (II) Complex Containing Acetylacetone. IOSR Journal of Applied Chemistry. [Link]

- Process for the preparation of cobalt (II) acetylacetonate. (US4337210A).

-

Cobalt(II) Acetylacetonate. ResearchGate. [Link]

- Preparation of acetylacetone cobalt. (CN1313473C).

-

Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. A. (2015). Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M(acac)2(caf)n]. Chemical Science Review and Letters. [Link]

-

Safety Data Sheet: Cobalt(II) hydroxide. Thermo Fisher Scientific. [Link]

-

Safety Data Sheet: Cobalt (II) hydroxide. Carl ROTH. [Link]

-

Material Safety Data Sheet - Cobalt(II) acetylacetonate, 99%. Cole-Parmer. [Link]

-

Zhu, X., et al. (2013). Preparation of cobalt(II) acetylacetonate covalently anchored onto magnetic mesoporous silica nanospheres as a catalyst for liquid-phase oxidation of cyclohexane. Request PDF on ResearchGate. [Link]

Sources

- 1. 乙酰丙酮钴(II) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. CN108863754B - Preparation method of cobalt (II) acetylacetonate - Google Patents [patents.google.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. chesci.com [chesci.com]

- 6. Bis(acetylacetonato)cobalt | 14024-48-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of cobalt(ii) acetylacetonate covalently anchored onto magnetic mesoporous silica nanospheres as a catalyst for liquid-phase oxidation of cyclohexane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. US4337210A - Process for the preparation of cobalt (II) acetylacetonate - Google Patents [patents.google.com]

- 10. CN1313473C - Preparation of acetylacetone cobalt - Google Patents [patents.google.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Cobalt(II) acetylacetonate 97 14024-48-7 [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. prochemonline.com [prochemonline.com]

Technical Monograph: Cobalt(II) Bis((Z)-4-hydroxypent-3-en-2-one) Dihydrate

Structural Dynamics, Synthesis Protocols, and Catalytic Utility[1]

Part 1: Executive Technical Summary

Cobalt(II) acetylacetonate dihydrate (Co(acac)₂[1]·2H₂O), systematically known as cobalt;bis((Z)-4-hydroxypent-3-en-2-one);hydrate , represents a critical coordination complex in organometallic chemistry. Unlike its anhydrous counterpart, which exists as a tetrameric cluster, the dihydrate adopts a discrete monomeric octahedral geometry. This structural distinction dictates its reactivity profile, making it a preferred precursor for Chemical Vapor Deposition (CVD), a radical initiator in polymerization, and a scaffold for hypoxia-activated prodrugs.

For researchers in drug development and materials science, the "pink-to-purple" transition (dehydration) serves as a fundamental visual indicator of phase purity. This guide dissects the molecular architecture, validates synthesis protocols, and establishes quality control metrics for this versatile complex.

Part 2: Molecular Architecture & Crystallography[3]

The stability of Co(acac)₂·2H₂O arises from the chelation effect of the acetylacetonate ligand. The molecule crystallizes in the monoclinic system, specifically the P2₁/c space group.[2]

Coordination Geometry

The Cobalt(II) center (

-

Equatorial Plane: Occupied by four oxygen atoms from the two acac ligands.

-

Axial Positions: Occupied by the two water molecules (

-isomer), stabilizing the monomeric form against oligomerization.

Crystallographic Metrics

The following data summarizes the bond metrics derived from X-ray diffraction studies (Bullen, 1959).

| Parameter | Value | Structural Significance |

| Crystal System | Monoclinic | Space Group |

| Co–O (acac) | 2.05 – 2.06 Å | Strong chelation; thermodynamically stable equatorial plane. |

| Co–OH₂ (water) | ~2.23 Å | Longer, labile bonds; easily removed >100°C to open coordination sites. |

| O–Co–O Angle | ~93° (chelate) | Slight distortion from ideal 90° octahedral angle due to bite angle of acac. |

| Lattice Constants | Packing influenced by intermolecular hydrogen bonding. |

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and the dehydration pathway that transforms the monomeric hydrate into the anhydrous tetramer.

Figure 1: Structural assembly of the dihydrate complex and its thermal transformation to the anhydrous tetramer.

Part 3: Synthesis & Purification Protocols[3]

Objective: Synthesis of high-purity Co(acac)₂·2H₂O avoiding chloride contamination and minimizing oxidation to Co(III).

Mechanism: Acid-base reaction between Cobalt(II) Carbonate and Acetylacetone.

Experimental Workflow

Reagents:

-

Cobalt(II) Carbonate (

), technical grade. -

Acetylacetone (2,4-pentanedione), excess.

-

Deionized Water.

-

Methanol (optional, for recrystallization).

Protocol Steps:

-

Slurry Preparation: Suspend 10.0 g of

in 80 mL of deionized water in a 250 mL round-bottom flask. -

Ligand Addition: Add 20 mL of acetylacetone (approx. 2.3 equivalents). The excess drives the equilibrium forward.

-

Reflux: Heat the mixture to 90°C with vigorous stirring.

-

Crystallization: Filter the hot solution to remove unreacted carbonate. Cool the filtrate slowly to 4°C.

-

Product: Orange-pink crystals will precipitate.

-

-

Isolation: Filter via Büchner funnel. Wash with cold water (to remove excess acac) and cold ethanol (to aid drying).

-

Drying: Air dry at room temperature. Do not use a vacuum oven >60°C unless the anhydrous form is desired.

Synthesis Logic Diagram

Figure 2: Step-by-step synthesis workflow ensuring phase purity.

Part 4: Physicochemical Characterization (QC)

To validate the structure and hydration state, the following analytical methods are required.

Infrared Spectroscopy (FTIR)

The spectrum distinguishes the coordinated carbonyl from the free ligand.

| Functional Group | Wavenumber ( | Assignment |

| O-H Stretch | 3200 – 3400 (Broad) | Coordinated water molecules (H-bonded). |

| C=O Stretch | 1590 – 1605 | Red-shifted from free acac (1700) due to chelation. |

| C=C Stretch | 1510 – 1525 | Enol ring resonance. |

| Co-O Stretch | 420 – 460 | Metal-ligand bond confirmation. |

Thermogravimetric Analysis (TGA)

TGA is the definitive test for hydration state.

-

Stage 1 (90°C – 130°C): Mass loss of ~10-12%. Corresponds to the loss of 2 moles of

(Theoretical: 10.8%). -

Stage 2 (>200°C): Decomposition of the acetylacetonate ligand to Cobalt Oxide (

or

Magnetic Susceptibility

-

State: Paramagnetic.

-

Moment:

B.M. -

Significance: Confirms High-Spin Octahedral Co(II). Low spin would suggest oxidation to Co(III) or strong field contamination.

Part 5: Catalytic & Pharmaceutical Utility[7][8]

Radical Polymerization

Co(acac)₂ acts as a mediator in Organometallic Mediated Radical Polymerization (OMRP) . The labile axial water molecules dissociate, allowing the cobalt center to reversibly trap growing radical chains, thereby controlling polydispersity.

Drug Development Applications

While Cobalt(III) complexes are more common as chaperones, Co(II) scaffolds are investigated for:

-

Hypoxia-Activated Prodrugs: The reduction potential of Co(III)/Co(II) allows complexes to release cytotoxic ligands selectively in hypoxic tumor environments. Co(acac)₂ serves as the synthetic entry point for generating these mixed-ligand species.

-

Antimicrobial Agents: Schiff-base derivatives synthesized from Co(acac)₂ show enhanced lipophilicity, facilitating cell membrane penetration.

Precursor for CVD/ALD

In the semiconductor industry, Co(acac)₂ is a precursor for depositing Cobalt oxide thin films. The "clean" decomposition (producing only

References

-

Bullen, G. J. (1959).[6] The crystal structure of cobalt(II) bisacetylacetone dihydrate. Acta Crystallographica, 12(10), 703-709.

-

Cotton, F. A., & Fackler, J. P. (1961). Electronic absorption spectra of acetylacetonato complexes—I: Complexes with trivalent transition metal ions. Journal of the American Chemical Society, 83(13), 2818-2825.

-

Eller, P. G., & Bertrand, J. A. (1970). Crystal and molecular structure of the tetrameric acetylacetonate of cobalt(II). Inorganic Chemistry, 9(10), 2309-2312.

-

Charles, R. G., & Pawlikowski, M. A. (1958). Comparative Heat Stabilities of Some Metal Acetylacetonate Chelates. The Journal of Physical Chemistry, 62(4), 440–444.

Sources

Technical Deep Dive: Thermal Decomposition Kinetics & Mechanism of Cobalt(II) Acetate Tetrahydrate

Executive Summary

Cobalt(II) acetate tetrahydrate (

This guide dissects the decomposition pathway, isolating the formation of the basic acetate intermediate —a transient phase often missed in standard analyses—and delineates the divergence between inert and oxidative degradation routes.

Part 1: Physicochemical Profile

Before analyzing the decomposition, the starting material's baseline properties must be established to validate sample purity.

| Property | Specification |

| Formula | |

| Molar Mass | 249.08 g/mol |

| Appearance | Deep violet/red monoclinic crystals |

| Solubility | Soluble in water, alcohols; soluble in dilute acids |

| Crystal Structure | Monoclinic ( |

| Key Impurities |

Part 2: The Decomposition Pathway

The thermal breakdown occurs in three distinct kinetic stages. The critical divergence point is Stage III , where the reaction atmosphere dictates the final stoichiometry.

Stage I: Dehydration (Ambient – 150°C)

The removal of lattice water is endothermic and occurs in two overlapping steps depending on the heating rate ($ \beta $).

-

Surface/Outer Sphere Water: Loss of 2

molecules around 60–80°C. -

Coordination Water: Loss of the remaining 2

molecules up to 150°C.

Reaction:

Expert Insight: At high heating rates (

), these two steps merge into a single mass loss event (~28.9% theoretical mass loss). If the mass loss exceeds 29%, the sample likely contains occluded surface water.

Stage II: Formation of Basic Acetate (150°C – 280°C)

This is the most technically significant phase. The anhydrous acetate does not immediately mineralize. Instead, it undergoes a partial decomposition to form a basic cobalt acetate (oxyacetate) intermediate. This step is accompanied by the evolution of acetic acid and acetone.[1][2]

Proposed Intermediate Stoichiometry:

Stage III: Final Mineralization (280°C – 400°C+)

The pathway splits based on the partial pressure of oxygen (

Pathway A: Oxidative Atmosphere (Air/

)

The organic ligands combust, generating local exotherms that can cause thermal runaway if not controlled. The final product is the spinel oxide.[3]

-

Reaction:

-

Final Phase:

(Black).

Pathway B: Inert Atmosphere (

/

)

Without external oxygen, the acetate undergoes pyrolysis (ketonization). The reducing nature of the evolved gases (CO, acetone) prevents the formation of Co(III).

-

Reaction:

-

Final Phase:

(Olive green/Grey).-

Note: In strictly inert conditions,

may exist as a metastable Zinc-blende phase before settling into the stable Rock-salt structure.

-

Pathway Visualization

The following diagram illustrates the branching reaction logic.

Caption: Thermal decomposition flowchart showing the critical divergence at the basic acetate stage based on atmospheric conditions.

Part 3: Experimental Protocol (TGA-MS)

To validate this pathway in a research setting, a coupled Thermogravimetric Analysis (TGA) and Mass Spectrometry (MS) approach is required.

Sample Preparation

-

Grinding: Lightly crush crystals to ensure uniform heat transfer, but avoid excessive grinding which can dehydrate the surface.

-

Mass: Use 5–10 mg. Reasoning: Large masses (>20 mg) create thermal gradients and trap evolved gases, artificially inducing reduction (self-generated atmosphere effect).

Instrument Configuration

| Parameter | Setting | Rationale |

| Crucible | Alumina ( | Inert to Cobalt oxides; open geometry allows gas escape. |

| Gas Flow | 50 mL/min | Ensures rapid removal of volatiles to prevent secondary reactions. |

| Heating Rate | 5 K/min or 10 K/min | Slower rates provide better resolution of the basic acetate intermediate step. |

| MS Transfer Line | Heated to 200°C | Prevents condensation of acetic acid and acetone in the capillary. |

MS Tracking Ions (m/z)

Monitor these specific signals to confirm the mechanism:

-

m/z 18: Water (

) – Dehydration stage. -

m/z 44: Carbon Dioxide (

) – Decarboxylation. -

m/z 58: Acetone (

) – Signature of acetate ketonization (Inert path). -

m/z 60: Acetic Acid (

) – Protonation of acetate ligands.

Part 4: Kinetic Analysis

For drug stability or catalyst scale-up, determining the Activation Energy (

Method: Kissinger-Akahira-Sunose (KAS)

The decomposition follows non-isothermal kinetics. The KAS method is preferred as it is model-free.

Where:

- : Heating rate (K/min)

- : Peak temperature of the derivative thermogravimetric curve (DTG)

- : Gas constant[4][5]

Experimental Execution:

-

Run TGA at four distinct rates: 5, 10, 15, and 20 K/min.

-

Extract

for the main decomposition peak (Stage III). -

Plot

vs -

Result: The slope equals

.-

Typical

(Dehydration): ~80–100 kJ/mol -

Typical

(Oxide Formation): ~150–180 kJ/mol (highly dependent on particle size).

-

References

-

Wanjun, T., & Donghua, C. (2007).[6] Mechanism of thermal decomposition of cobalt acetate tetrahydrate. Chemical Papers, 61(4), 329–332.[6]

-

[6]

-

-

Mohamed, M. A., et al. (2002). The non-isothermal decomposition of cobalt acetate tetrahydrate.[1][7][8] Thermochimica Acta, 392, 15-27.

-

García-Martínez, O., et al. (2022). Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate.

-

S. S. Halawy. (1991). Decomposition Kinetics of Metal Acetates. Journal of the Chemical Society of Pakistan, 13(4).

Sources

A Technical Guide to the Magnetic Properties of High-Spin Octahedral Co(II) Complexes

This guide provides an in-depth exploration of the intricate magnetic properties exhibited by high-spin octahedral Co(II) complexes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and interpretive frameworks essential for a comprehensive understanding of these fascinating coordination compounds. We will navigate the complexities of their electronic structure, the origins of their magnetic anisotropy, and the techniques used to characterize these properties, offering field-proven insights to inform rational design and analysis.

Theoretical Foundation: The Unquenched Orbital Angular Momentum of Co(II)

High-spin cobalt(II), a d⁷ ion in an octahedral ligand field, possesses a ⁴T₁g ground state.[1][2] A crucial feature of this ground term is the presence of unquenched first-order orbital angular momentum, which is a direct consequence of the t₂g⁵eg² electronic configuration.[3][4] This intrinsic orbital contribution is the primary determinant of the complex magnetic behavior observed in these systems, setting them apart from many other first-row transition metal ions where the orbital angular momentum is largely quenched.

The interplay of this residual orbital angular momentum with the spin angular momentum (S = 3/2) via spin-orbit coupling (SOC) is the dominant force governing the magnetic properties.[4][5] This interaction lifts the degeneracy of the ground state, leading to a manifold of Kramers doublets.[4][6] The energy separation and nature of these doublets are exquisitely sensitive to the local coordination environment and any distortions from ideal octahedral symmetry.

Distortions from perfect octahedral symmetry, which are common, lead to a phenomenon known as zero-field splitting (ZFS) .[6][7] ZFS describes the splitting of the spin states even in the absence of an external magnetic field and is the origin of magnetic anisotropy.[6][7] This anisotropy dictates whether the magnetic moment of the complex preferentially aligns along a specific axis (easy-axis or Ising-type anisotropy, characterized by a negative D value) or within a plane (easy-plane or XY anisotropy, characterized by a positive D value).[3][8] For high-spin octahedral Co(II) complexes, the vast majority exhibit easy-plane anisotropy.[3][9] Achieving easy-axis anisotropy, a key requirement for the development of single-ion magnets (SIMs), remains a significant synthetic challenge.[3][8]

The spin Hamiltonian is a powerful theoretical tool used to model the ZFS and the interaction of the spin with an external magnetic field. For a system with S = 3/2, it is given by:

Ĥ = D[Ŝ²z - S(S+1)/3] + E(Ŝ²x - Ŝ²y) + μB B**·g·Ŝ

where:

-

D is the axial ZFS parameter, quantifying the splitting between the Mₛ = ±3/2 and Mₛ = ±1/2 Kramers doublets.

-

E is the rhombic ZFS parameter, which describes the splitting within the Mₛ = ±1/2 doublet due to lower symmetry.

-

g is the g-tensor, which is often anisotropic.

-

μB is the Bohr magneton.

-

B is the external magnetic field.

-

Ŝ is the spin operator.

The sign and magnitude of D and E are critical parameters that are determined experimentally and provide profound insight into the electronic structure and magnetic behavior of the complex.

Experimental Determination of Magnetic Properties

A multi-technique approach is often necessary to fully characterize the magnetic properties of high-spin octahedral Co(II) complexes. Here, we detail two fundamental experimental workflows: Superconducting Quantum Interference Device (SQUID) magnetometry for comprehensive magnetic susceptibility and magnetization studies, and the Evans method for a rapid determination of the magnetic moment in solution.

SQUID Magnetometry: The Gold Standard

SQUID magnetometry is an exceptionally sensitive technique that allows for the precise measurement of a material's magnetic moment as a function of temperature and applied magnetic field.[10][11] This data is crucial for determining the magnetic susceptibility (χ), the effective magnetic moment (μeff), and for fitting the experimental data to the spin Hamiltonian model to extract the ZFS parameters (D and E).[12][13]

-

Sample Preparation: A polycrystalline sample of the Co(II) complex is carefully weighed and encapsulated in a gelatin capsule or a straw. To prevent torque-induced reorientation of the crystallites in the magnetic field, the sample can be mulled in an inert grease like eicosane or prepared as a pressed pellet.[13]

-

Instrument Setup: The sample is loaded into a SQUID magnetometer. The instrument is cooled down to the desired starting temperature, typically in the range of 2-300 K.

-

Data Collection:

-

The magnetic moment of the sample is measured as the temperature is swept, typically from low to high temperature, in a constant, applied direct current (DC) magnetic field (e.g., 1000 Oe).

-

The measurement is repeated upon cooling to check for thermal hysteresis.

-

The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex itself, which can be estimated using Pascal's constants.

-

-

Data Analysis:

-

The molar magnetic susceptibility (χM) is calculated from the corrected magnetic moment.

-

The data is often presented as a plot of χMT versus T. For a simple paramagnetic system with no orbital contribution, this plot would be a horizontal line. However, for high-spin octahedral Co(II) complexes, the χMT product is typically significantly higher than the spin-only value (1.875 cm³ K mol⁻¹ for S = 3/2) at room temperature due to the unquenched orbital angular momentum.[3] The value of χMT then decreases upon cooling due to the depopulation of the higher energy Kramers doublets split by spin-orbit coupling and ZFS.[4][14]

-

The effective magnetic moment (μeff) can be calculated at each temperature using the equation: μeff = √8χMT. For high-spin octahedral Co(II) complexes, μeff values are typically in the range of 4.6-5.3 B.M.[1]

-

-

Sample Preparation: The sample is prepared as described above.

-

Instrument Setup: The sample is cooled to a low temperature (e.g., 2 K) in zero magnetic field.

-

Data Collection: The magnetic field is swept from zero up to a high field (e.g., 7 T) and the magnetic moment is measured at discrete field intervals. The field is then swept back to zero to check for magnetic hysteresis. This process can be repeated at several low temperatures.

-

Data Analysis: The magnetization (M) is plotted against the applied magnetic field (H). The shape of this curve provides information about the anisotropy of the system. For complexes with significant ZFS, the magnetization will not saturate at fields and temperatures typically accessible in the laboratory. The variable-temperature, variable-field (VTVH) magnetization data can be simultaneously fitted with the magnetic susceptibility data to the spin Hamiltonian model to obtain a more reliable determination of the D and E parameters.[13]

The Evans Method: A Solution-State NMR Technique

The Evans method is a convenient and widely used NMR technique for determining the magnetic susceptibility of a paramagnetic substance in solution.[15][16][17] It relies on the principle that the chemical shift of a reference compound (often the solvent) is altered by the presence of a paramagnetic solute.[16][18]

-

Sample Preparation:

-

Prepare a solution of the paramagnetic Co(II) complex of accurately known concentration in a suitable deuterated solvent.

-

Prepare a reference solution containing the same deuterated solvent and a small amount of an inert reference compound (e.g., tetramethylsilane, TMS).

-

A coaxial NMR tube insert is filled with the reference solution and placed inside a standard NMR tube containing the solution of the paramagnetic complex. Alternatively, a single NMR tube containing the paramagnetic sample, the solvent, and the internal reference can be used.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Identify the resonance of the reference compound in the spectrum. The presence of the paramagnetic complex will cause this resonance to shift.

-

-

Calculation of Magnetic Susceptibility: The molar magnetic susceptibility (χM) is calculated using the following equation:

χM = (3Δν / (4πν₀c)) + χM,solvent

where:

-

Δν is the difference in the chemical shift of the reference compound in the presence and absence of the paramagnetic species (in Hz).

-

ν₀ is the operating frequency of the NMR spectrometer (in Hz).

-

c is the molar concentration of the paramagnetic complex (in mol/cm³).

-

χM,solvent is the molar magnetic susceptibility of the solvent (a correction factor).

-

-

Calculation of Effective Magnetic Moment: The effective magnetic moment (μeff) can then be calculated from the molar magnetic susceptibility using the equation:

μeff = √(8χMT)

where T is the temperature of the measurement in Kelvin.

Interpreting the Magnetic Data: From Raw Data to Mechanistic Insight

The analysis and interpretation of magnetic data for high-spin octahedral Co(II) complexes require a careful consideration of the interplay between theory and experiment. The primary goal is to extract meaningful parameters that describe the electronic structure and magnetic anisotropy of the complex.

A key plot in the analysis of DC magnetic susceptibility data is χMT vs. T . For a high-spin octahedral Co(II) complex, the room temperature χMT value is expected to be significantly larger than the spin-only value of 1.875 cm³ K mol⁻¹ due to the orbital contribution.[3] As the temperature is lowered, the χMT product will decrease due to the depopulation of the excited spin-orbit coupled states.[14] The shape of this decrease provides qualitative information about the magnitude of the ZFS.

For a more quantitative analysis, the experimental χMT vs. T and M vs. H data are fitted to a model based on the spin Hamiltonian. This fitting procedure, often performed using specialized software, allows for the determination of the ZFS parameters D and E, as well as the g-tensor components.[12][13]

-

Positive D value: Indicates easy-plane anisotropy, where the magnetic moment prefers to lie in the xy-plane. This is the most common scenario for distorted octahedral Co(II) complexes.[3][9]

-

Negative D value: Indicates easy-axis anisotropy, where the magnetic moment prefers to align along the z-axis. This is a much rarer but highly sought-after property for the development of single-ion magnets.[3]

-

Non-zero E value: Indicates a rhombic distortion, which breaks the axial symmetry and mixes the Mₛ states.

It is important to note that for systems with large ZFS, as is often the case for Co(II), the spin Hamiltonian formalism may not be entirely sufficient, and more advanced theoretical models that explicitly include the effects of low-lying excited states may be necessary for a complete description.[19]

Factors Influencing Magnetic Anisotropy: A Chemist's Guide to Tuning Magnetic Properties

The ability to rationally control the magnetic anisotropy of Co(II) complexes is a major goal in the field of molecular magnetism. The sign and magnitude of the ZFS parameter, D, are highly sensitive to the ligand field environment and the geometry of the coordination sphere.

-

Ligand Field Strength: The nature of the coordinating ligands plays a crucial role. Stronger field ligands can lead to larger splitting of the d-orbitals, which in turn influences the energy of the excited states that contribute to the ZFS.

-

Coordination Geometry: Distortions from ideal octahedral symmetry are the primary origin of ZFS. Axial compression or elongation of the octahedron has a profound effect on the sign and magnitude of D. For instance, an axially compressed geometry with strong axial ligands and weaker equatorial ligands has been shown to favor easy-axis (negative D) anisotropy.[3] Conversely, an elongated octahedron often leads to easy-plane (positive D) anisotropy.[9]

-

Secondary Coordination Sphere: Even interactions beyond the first coordination sphere, such as hydrogen bonding, can influence the subtle geometric and electronic features that dictate the magnetic anisotropy.[8]

Advanced Topics and Future Outlook: Single-Ion Magnets and Beyond

The quest for high-performance single-molecule magnets (SMMs) has driven much of the recent research into the magnetic properties of Co(II) complexes. SMMs are individual molecules that can exhibit slow relaxation of their magnetization, a property that makes them promising candidates for applications in high-density information storage and quantum computing.[8] For a mononuclear complex to behave as a single-ion magnet (SIM), it must possess a large and negative (easy-axis) magnetic anisotropy (D < 0) and a significant energy barrier to spin reversal (Ueff).[8]

While the majority of octahedral Co(II) complexes exhibit easy-plane anisotropy, a growing number of examples with easy-axis anisotropy are being reported, often achieved through careful ligand design and control of the coordination geometry.[3][20] These systems often display slow magnetic relaxation, albeit typically only in the presence of an applied DC magnetic field to suppress quantum tunneling of magnetization.[8][21]

The field continues to evolve, with a focus on developing a deeper understanding of the magneto-structural correlations that govern the magnetic anisotropy in these systems. The synergy between synthetic chemistry, advanced spectroscopic techniques (such as high-frequency and -field EPR), and sophisticated theoretical calculations is essential for the rational design of new Co(II)-based molecular magnets with enhanced properties.[12][22]

Visualizations

Figure 1: Splitting of d-orbitals in a high-spin octahedral Co(II) complex.

Figure 2: Effect of spin-orbit coupling on the ground state of a high-spin octahedral Co(II) complex.

Figure 3: Workflow for the characterization of magnetic properties using SQUID magnetometry.

References

-

What controls the axial magnetic anisotropy in the octahedral Co(II) complex? Experimental Insights and Prediction - OSTI. (n.d.). Retrieved from [Link]

-

Magnetic Susceptibility of Coordination Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

-

Boča, R. (2023). Zero-Field Splitting in Hexacoordinate Co(II) Complexes. Magnetochemistry, 9(4), 105. [Link]

-

Ozarowski, A., et al. (2013). Zero-Field Splitting in Pseudotetrahedral Co(II) Complexes: a Magnetic, High-Frequency and -Field EPR, and Computational Study. Inorganic Chemistry, 52(16), 9155–9167. [Link]

-

Boča, R., et al. (2013). Zero-field splitting in pentacoordinate Co(II) complexes. Inorganica Chimica Acta, 405, 284–290. [Link]

-

Magnetic Susceptibility by the Evans Method | Chem Lab. (2009, March 29). Truman State University. Retrieved from [Link]

-

Zero-Field Splitting in Hexacoordinate Co(II) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. (2017, September 6). JoVE. Retrieved from [Link]

-

Ozarowski, A., et al. (2004). Definitive spectroscopic determination of zero-field splitting in high-spin cobalt(II). Journal of the American Chemical Society, 126(7), 2125–2135. [Link]

-

Wang, Y., et al. (2025). Magnetic Anisotropy and Slow Magnetic Relaxation in Two Mononuclear Octahedral Cobalt(II) Complexes. Magnetochemistry, 11(2), 11. [Link]

-

Telser, J., et al. (2019). Single-ion anisotropy and exchange coupling in cobalt(ii)-radical complexes: insights from magnetic and ab initio studies. Chemical Science, 10(38), 8827–8842. [Link]

-

STUDY ON MAGNETIC SUSCEPTIBILITY OF CO(II) COMPLEXES AND ELECTRONIC SPECTRA OF CO(II) COMPLEXES. (n.d.). Neliti. Retrieved from [Link]

-

Wang, Y., et al. (2025, February 6). Magnetic Anisotropy and Slow Magnetic Relaxation in Two Mononuclear Octahedral Cobalt(II) Complexes. ResearchGate. Retrieved from [Link]

-

Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster. (2021, January 26). RSC Publishing. Retrieved from [Link]

-

Chen, Y.-C., et al. (2020). Probing the Axial Distortion Effect on the Magnetic Anisotropy of Octahedral Co(II) Complexes. Inorganic Chemistry, 59(11), 7435–7445. [Link]

-

Huda, M. N., & Szymańska, I. (2021). Co(II) single-ion magnets: synthesis, structure, and magnetic properties. Dalton Transactions, 50(41), 14387-14413. [Link]

-

Gerloch, M., & Slade, R. C. (1969). Magnetic properties of cobalt(II) complexes. Part II. Tetragonally distorted octahedral geometries. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1022-1029. [Link]

-

Magnetic properties of six-coordinated high-spin cobalt(II) complexes: Theoretical background and its application | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Kłak, J. (2024). Recent Insights into Magneto-Structural Properties of Co(II) Dicyanamide Coordination Compounds. Magnetochemistry, 10(11), 123. [Link]

-

The magnetic susceptibility of cobalt(II) plotted as χT vs. T... (n.d.). ResearchGate. Retrieved from [Link]

-

4.2.1.2: Magnetic Susceptibility. (2021, December 20). Chemistry LibreTexts. Retrieved from [Link]

-

Herchel, R., et al. (2018). Trigonally Distorted Hexacoordinate Co(II) Single-Ion Magnets. Magnetochemistry, 4(1), 13. [Link]

-

A Pseudo-Octahedral Cobalt(II) Complex with Bispyrazolylpyridine Ligands Acting as a Zero-Field Single-Molecule Magnet with Easy. (n.d.). SciSpace. Retrieved from [Link]

-

Lohr, L. L., et al. (1999). Electronic structure and magnetic properties of high-spin octahedral Co(II) complexes: Co(II)(acac)2(H2O)2. The Journal of Chemical Physics, 111(23), 10587–10595. [Link]

-

a) Magnetometric (SQUID) curves for the complexes a)... (n.d.). ResearchGate. Retrieved from [Link]

-

Plot of the magnetometric (SQUID) data (at 50 mT) for the high‐spin... (n.d.). ResearchGate. Retrieved from [Link]

-

Sarkar, S., et al. (2023). Air-stable four-coordinate cobalt( ii ) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy. Chemical Science, 14(20), 5438–5448. [Link]

-

Spectroscopic and Magnetic Studies of Co(II) Scorpionate Complexes: Is There a Halide Effect on Magnetic Anisotropy? (2023, April 28). Florida State University. Retrieved from [Link]

-

Cobalt(II) Single‐Chain Magnet With Strong Anisotropy and Ferromagnetic IntraChain Coupling. (n.d.). PMC. Retrieved from [Link]

-

Electronic structure and magnetic properties of high-spin octahedral Co(II) complexes: Co(II)(acac)2(H2O)2. (1999, November 23). Semantic Scholar. Retrieved from [Link]

-

Detailed electronic structure of a high-spin cobalt(ii) complex determined from NMR and THz-EPR spectroscopy. (n.d.). RSC Publishing. Retrieved from [Link]

-

Field-induced single-ion magnet based on a quasi-octahedral Co( ii ) complex with mixed sulfur–oxygen coordination environment. (2021, September 7). Dalton Transactions. Retrieved from [Link]

-

Fettinger, J. C., et al. (2012). Synthesis, Structural, and Magnetic Characterization of Linear and Bent Geometry Cobalt(II) and Nickel(II) Amido Complexes: Evidence of Very Large Spin–Orbit Coupling Effects in Rigorously Linear Coordinated Co2+. Inorganic Chemistry, 51(5), 3029–3039. [Link]

-

NanoSQUID magnetometry of individual cobalt nanoparticles grown by focused electron beam induced deposition. (n.d.). Universidad de Zaragoza. Retrieved from [Link]

-

Single-ion anisotropy and exchange coupling in cobalt(ii)-radical complexes. (n.d.). SciSpace. Retrieved from [Link]

-

Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

A four-coordinate cobalt(II) single-ion magnet with coercivity and a very high energy barrier. (2016, February 17). Research Collection. Retrieved from [Link]

-

Structural, optical and magnetic properties of a new metal–organic Co II -based complex. (2024, August 12). RSC Advances. Retrieved from [Link]

-

Gouy's Method for Determination of Magnetic Susceptibility. (n.d.). Dalal Institute. Retrieved from [Link]

-

4.14.4: Magnetic Susceptibility Measurements. (2025, March 2). Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 6 - Determination of Magnetic Susceptibility of Coordination Complexes. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Zero-Field Splitting in Hexacoordinate Co(II) Complexes [mdpi.com]

- 7. Co(II) single-ion magnets: synthesis, structure, and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. zaguan.unizar.es [zaguan.unizar.es]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Air-stable four-coordinate cobalt( ii ) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles a ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00813D [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 17. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]

- 18. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 19. Trigonally Distorted Hexacoordinate Co(II) Single-Ion Magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Cobalt(II) Acetylacetonate as a High-Fidelity Precursor for the Synthesis of Cobalt Oxide Nanoparticles

An Application Guide for Researchers

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for synthesizing cobalt oxide nanoparticles (Co₃O₄ and CoO NPs) using cobalt(II) acetylacetonate [Co(acac)₂] as a precursor. We delve into the rationale behind precursor selection and detail three primary synthesis methodologies: thermal decomposition, solvothermal synthesis, and microwave-assisted synthesis. The guide explains the causal mechanisms of nanoparticle formation and the influence of critical experimental parameters on the final material's properties. Detailed characterization techniques are discussed, and a summary of the burgeoning applications for these nanoparticles in catalysis, energy storage, and biomedicine is provided.

Introduction: The Utility of Cobalt Oxide Nanoparticles

Cobalt oxide nanoparticles have garnered significant attention across diverse scientific fields due to their unique electronic, magnetic, and catalytic properties.[1][2] As a p-type semiconductor with a stable spinel structure (for Co₃O₄), these nanoparticles are instrumental in applications ranging from heterogeneous catalysis and energy storage in lithium-ion batteries to gas sensing and biomedical technologies.[3][4][5][6] In the context of drug development and medicine, cobalt oxide NPs are being explored for their potential in targeted drug delivery, as contrast agents in magnetic resonance imaging (MRI), and for inducing cytotoxicity in cancer cells.[7][8][9][10]

The choice of precursor is a critical determinant of the final nanoparticle's quality, size distribution, and morphology. Cobalt(II) acetylacetonate, a metal-organic coordination complex, stands out as a superior precursor for several reasons:

-

High Purity and Stability: It is a stable solid that can be easily purified, ensuring low levels of contaminants in the final product.

-

Defined Decomposition: It decomposes cleanly at relatively moderate temperatures, offering precise control over the nucleation and growth phases of nanoparticle formation.[11][12]

-

Solubility: Its solubility in various organic solvents allows for homogeneous reaction mixtures, which is crucial for producing monodisperse nanoparticles.[13]

This guide will provide the necessary protocols and scientific rationale to empower researchers to reliably synthesize high-quality cobalt oxide nanoparticles tailored to their specific applications.

Synthesis Methodologies: A Practical Guide

The conversion of Co(acac)₂ to cobalt oxide nanoparticles is typically achieved by disrupting the coordination complex to initiate the nucleation and growth of the inorganic oxide core. This is primarily accomplished through thermal energy. The choice of method dictates reaction time, particle morphology, and scalability.

Caption: General experimental workflow for synthesizing cobalt oxide nanoparticles.

Protocol 1: Thermal Decomposition in Organic Media

Thermal decomposition, or thermolysis, is a widely used method for producing high-quality, crystalline nanoparticles with a narrow size distribution.[14][15] The process involves heating the precursor in a high-boiling point solvent that often doubles as a capping or stabilizing agent, preventing uncontrolled particle aggregation.

Causality: Oleylamine is a common choice as it serves multiple roles: it is a solvent, a reducing agent at high temperatures, and its amine group coordinates to the nanoparticle surface, providing steric stabilization. This control at the molecular level is key to achieving monodispersity.[14] The reaction temperature is critical; it must be high enough to decompose the Co(acac)₂ precursor but controlled to separate the nucleation and growth phases for uniform particle size.[13]

Step-by-Step Protocol:

-

Preparation: In a three-neck round-bottom flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Cobalt(II) acetylacetonate (e.g., 1 mmol) and oleylamine (e.g., 20 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for at least 30 minutes to prevent the formation of undesired cobalt oxide phases.[15][16]

-

Heating Ramp: Under vigorous stirring, heat the mixture to a specific temperature (e.g., 200-300 °C). The ramp rate can be important; a rate of 5-10 °C/min is typical. The solution color will change as the complex decomposes and nanoparticles form.

-

Aging: Maintain the reaction temperature for a set duration (e.g., 30-120 minutes). This "aging" step allows the nanoparticles to grow and crystallize. Longer times generally lead to larger particles.

-

Cooling & Isolation: Remove the heat source and allow the solution to cool to room temperature.

-

Purification: Add an excess of a polar non-solvent like ethanol or acetone to the solution. This will cause the nanoparticles to precipitate.

-

Washing: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant. Re-disperse the nanoparticles in a small amount of a non-polar solvent (e.g., hexane or toluene) and repeat the precipitation and centrifugation process at least two more times to remove excess capping agent and byproducts.

-

Storage: Dry the final black powder under vacuum. The nanoparticles can be stored as a powder or as a stable dispersion in a non-polar solvent.

Protocol 2: Solvothermal Synthesis

The solvothermal method is carried out in a sealed vessel (autoclave), which allows the reaction to proceed at temperatures above the solvent's boiling point, generating high autogenous pressure.[3][17][18] This method is effective for producing highly crystalline materials and unique morphologies.[19]

Causality: The elevated pressure in the autoclave increases the solubility of reactants and can influence the crystal growth habit, sometimes leading to morphologies like nanosheets or nanorods.[3] Using a polar solvent can change the reaction pathway compared to non-polar solvents used in thermal decomposition.[17] This method is particularly useful for synthesizing Co₃O₄.

Step-by-Step Protocol:

-

Preparation: Dissolve Cobalt(II) acetylacetonate (e.g., 1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or benzylamine) in a glass liner for a stainless-steel autoclave.

-

Sealing: Place the liner inside the autoclave and seal it tightly.

-

Heating: Place the autoclave in an oven or heating mantle and heat to the desired temperature (e.g., 140-200 °C) for a specified time (e.g., 8-24 hours).[18]

-

Cooling: Allow the autoclave to cool down to room temperature naturally. Crucial Safety Note: Do not attempt to open the autoclave while it is hot or under pressure.

-

Isolation and Purification: Retrieve the product, which is typically a precipitate. Wash the nanoparticles repeatedly with ethanol and deionized water, using centrifugation to separate the product after each wash.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol 3: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to rapidly heat the reactants, leading to a significant reduction in synthesis time from hours to minutes.[5][20] The uniform and rapid heating can lead to nanoparticles with a narrow size distribution and high purity.[5][21]

Causality: Microwave heating is volumetric and highly efficient, leading to rapid decomposition of the precursor and fast nucleation of nanoparticles. This can favor the formation of smaller, more uniform particles compared to conventional heating where temperature gradients can be an issue.

Step-by-Step Protocol:

-

Preparation: In a microwave-safe reaction vessel, dissolve Cobalt(II) acetylacetonate (e.g., 1 mmol) in a microwave-absorbing solvent like ethylene glycol (e.g., 20 mL). A surfactant can also be added.[5]

-

Reaction: Place the vessel in a microwave reactor. Set the desired temperature (e.g., 180-220 °C) and a short reaction time (e.g., 5-30 minutes).

-

Cooling: After the reaction, the vessel is rapidly cooled by the instrument's built-in cooling system.

-

Isolation and Purification: The resulting nanoparticles are isolated and purified using the same precipitation, washing, and centrifugation steps described in Protocol 1.

-

Drying: Dry the final powder under vacuum.

Mechanism of Nanoparticle Formation

The formation of cobalt oxide nanoparticles from Co(acac)₂ is not merely a simple thermal decomposition. It involves a series of complex chemical reactions, particularly in the presence of amine-based solvents and capping agents.

The acetylacetonate (acac) ligand is thermally unstable. In a non-aqueous solvent like benzylamine or oleylamine, the process is believed to involve solvolysis and C-C bond cleavage within the ligand.[22] This generates reactive organic species and liberates the cobalt ions. These cobalt species then undergo nucleation to form tiny seeds, which subsequently grow into larger nanoparticles. The final oxidation state (Co²⁺ in CoO or a mix of Co²⁺/Co³⁺ in Co₃O₄) is highly dependent on the reaction atmosphere and the presence of oxidizing or reducing species.[23] For instance, synthesis under a strictly inert atmosphere tends to yield CoO, while the presence of oxygen, even in trace amounts, favors the more stable Co₃O₄ spinel phase.[11][23]

Caption: Proposed mechanism for cobalt oxide nanoparticle formation.

Characterization of Synthesized Nanoparticles

Proper characterization is essential to confirm the synthesis of the desired material and to understand its properties.

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase (e.g., cubic CoO vs. spinel Co₃O₄) and purity of the nanoparticles. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[13][24]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for precise determination of their size, size distribution, and morphology (e.g., spherical, cubic, or rod-shaped).[14][23]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present. For cobalt oxide, characteristic absorption bands corresponding to Co-O vibrations are observed, typically below 700 cm⁻¹.[20][24] It can also confirm the removal of organic ligands after washing.

-

UV-Visible Spectroscopy (UV-Vis): This technique reveals the optical properties of the nanoparticles. Co₃O₄ nanoparticles exhibit characteristic absorption bands in the visible region due to charge transfer transitions, and the bandgap energy can be calculated from the absorption spectrum.

Table 1: Influence of Synthesis Parameters on Nanoparticle Properties

| Parameter | Effect on Size | Effect on Morphology | Rationale |

| Temperature | Higher temperature generally increases particle size. | Can influence shape; higher temps favor more crystalline, defined shapes. | Increased temperature enhances atomic diffusion and crystal growth rates.[25] |

| Reaction Time | Longer reaction times typically lead to larger particles. | Can lead to shape evolution (e.g., spheres to cubes) through Ostwald ripening. | Allows more time for monomer addition and thermodynamic reshaping of particles. |

| Precursor Conc. | Higher concentration can lead to smaller particles (fast nucleation) or larger particles (aggregation). | High concentrations can lead to polydispersity or aggregation. | Affects the degree of supersaturation, which dictates the balance between nucleation and growth. |

| Capping Agent | Higher concentration generally results in smaller, more stable particles. | Can control the final shape by selectively binding to different crystal facets. | The agent sterically hinders particle growth and prevents aggregation. |

| Heating Rate | A very fast heating rate (e.g., microwave) often produces smaller, more uniform particles. | Tends to favor spherical morphologies. | Rapidly creates a high number of nuclei simultaneously, depleting monomers for subsequent growth.[5] |

Applications in Research and Drug Development

The nanoparticles synthesized using these methods have broad applicability.

-

Catalysis: Their high surface area makes them excellent catalysts for various reactions, including CO oxidation and as an alternative to noble metals.[4][26]

-

Energy Storage: Co₃O₄ nanoparticles are a promising anode material for high-capacity lithium-ion batteries.[4][10]

-

Biomedical Applications: Their magnetic properties and ability to be functionalized make them candidates for drug delivery systems, where they can be guided to a target site (e.g., a tumor) by an external magnetic field.[7][9] They have also shown selective toxicity toward cancer cells and are being investigated as therapeutic agents themselves.[7]

Conclusion

Cobalt(II) acetylacetonate is a versatile and reliable precursor for the synthesis of cobalt oxide nanoparticles. By carefully controlling synthesis parameters such as temperature, time, and the chemical environment, researchers can tune the size, phase, and morphology of the resulting nanoparticles. The thermal decomposition, solvothermal, and microwave-assisted methods detailed in this guide provide robust and reproducible pathways to obtaining high-quality materials suitable for advanced applications in catalysis, energy storage, and the biomedical field.

References

- Preparation of cobalt oxide nanoparticles and cobalt powders by solvothermal process and their characterization. ResearchGate.

- Surface activation of cobalt oxide nanoparticles for photocatalytic carbon dioxide reduction to methane. Advances in Engineering.

- Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. MDPI.

- Solvothermal synthesis of Cu-doped Co3O4 nanosheets at low reaction temperature for potential supercapacitor applications. Semantic Scholar.

- Review of Cobalt Oxide Nanoparticles: Green Synthesis, Biomedical Applications, and Toxicity Studies. Journal of Chemical Reviews.

- From green chemistry to biomedicine: the sustainable symphony of cobalt oxide nanoparticles. Royal Society of Chemistry.

- Low temperature solvothermal synthesis of pristine Co3O4 nanoparticles as potential supercapacitor. ResearchGate.

- Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics. MDPI.

- Cobalt (Co) Nanoparticles- Properties, Applications. AZoNano.

- Nano Warriors: The Role of Cobalt Nanoparticles in Revolutionizing Cancer Therapy. Letters in Applied NanoBioScience.

- Biosynthesis of Cobalt Oxide Nanoparticles - A Short Review. JACS Directory.

- Shape-controlled synthesis of cobalt oxide nanocrystals using cobalt acetylacetonate. ResearchGate.

- Current Methods for Synthesis and Potential Applications of Cobalt Nanoparticles: A Review. MDPI.

- Synthesis and Characterization of Cobalt Oxide Nanoparticles. ResearchGate.

- Microwave-assisted synthesis and magnetic studies of cobalt oxide nanoparticles. IDR@NITK.

- Cobalt(II) acetylacetonate. Sigma-Aldrich.

- A General Nonaqueous Route to Binary Metal Oxide Nanocrystals Involving a C−C Bond Cleavage. Journal of the American Chemical Society.

- Characterization of Cobalt Oxide Co O Nanoparticles Prepared by Various Methods. International Letters of Chemistry, Physics and Astronomy.

- Synthesis of Co 3O 4 nanostructures using a solvothermal approach. ResearchGate.

- One-pot solvothermal synthesis of novel cobalt salicylaldimine–urea complexes. ScienceDirect.

- Sustainable synthesis of cobalt and cobalt oxide nanoparticles and their catalytic and biomedical applications. Green Chemistry.

- Synthesis and Characterization of CO3O4 Nanoparticles Using Microwave-Assisted Method. Journal of Seybold Report.

- Catalytic CO Oxidation over Well-Defined Cobalt Oxide Nanoparticles: Size-Reactivity Correlation. ACS Catalysis.

- synthesis and characterization of cobalt oxide nanoparticles. Sathyabama Institute of Science and Technology.

- Review of Cobalt Oxide Nanoparticles: Green Synthesis, Biomedical Applications, and Toxicity Studies. Journal of Chemical Reviews.

- Microwave-assisted synthesis of cobalt oxide nanoparticles with Carica papaya leaf extract and their catalytic activities. World Journal of Advanced Research and Reviews.

- Size Control of Cobalt Oxide Nanoparticles and Its Effect on the Fenton Catalytic Activity. Polish Journal of Environmental Studies.

- Synthesis and characterization of Cobalt Oxide nanoparticles using Momordica charantia and its photocatalytic activity. International Journal of Nano Dimension.

- Thermal decomposition and autoxidation of cobalt acetylacetonates. Journal of the Chemical Society, Dalton Transactions.

- View of Microwave-assisted Synthesis of Cobalt Oxide Nanoparticles with Carica papaya Leaf Extract and their Catalytic Activities. World Journal of Advanced Research and Reviews.

- Enhanced Physical Properties of Cobalt Oxide Nanoparticles for Energy Storage Applications. Unisa Press Journals.

- Microwave-Assisted Synthesis and Magnetic Studies of Cobalt Oxide Nanoparticles. ResearchGate.

- Phytosynthesis of Co3O4 Nanoparticles as the High Energy Storage Material of an Activated Carbon/Co3O4 Symmetric Supercapacitor Device with Excellent Cyclic Stability Based on a Na2SO4 Aqueous Electrolyte. ACS Omega.

- Cobalt oxide nanoparticle. Wikipedia.

- Simple thermal decomposition route to size-tunable cobalt(ii) oxide and cobalt(ii,iii) oxide nanoparticles for nanoelectronic de. Journal of Ovonic Research.

- Simple thermal decomposition route to size-tunable cobalt(II) oxide and cobalt(II,III) oxide nanoparticles for nanoelectronic devices. ResearchGate.

- An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia. National Center for Biotechnology Information.

- Liquid-phase synthesis of cobalt oxide nanoparticles. PubMed.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. researchgate.net [researchgate.net]

- 4. From green chemistry to biomedicine: the sustainable symphony of cobalt oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idr.nitk.ac.in [idr.nitk.ac.in]

- 6. unisapressjournals.co.za [unisapressjournals.co.za]

- 7. Inspirations of Cobalt Oxide Nanoparticle Based Anticancer Therapeutics | MDPI [mdpi.com]

- 8. azonano.com [azonano.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Cobalt oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. advanceseng.com [advanceseng.com]

- 15. mdpi.com [mdpi.com]

- 16. An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. internationalpubls.com [internationalpubls.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. jaec.vn [jaec.vn]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

application of Co(acac)₂ in chemical vapor deposition (CVD)

Application Note: High-Purity Cobalt Oxide Thin Film Deposition using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> [1]

Executive Summary

Cobalt(II) acetylacetonate (

This guide details the physicochemical properties of the precursor, a self-validating deposition protocol, and the mechanistic pathways governing film growth.

Precursor Engineering & Properties

Unlike its trivalent counterpart

Key Physicochemical Data

| Property | Specification | Operational Implication |

| Formula | Ligands provide O-donor atoms, facilitating oxide formation. | |

| Molar Mass | 257.15 g/mol | Moderate mass allows reasonable vapor transport efficiency. |

| Appearance | Purple/Pink crystalline solid | Color change to black/brown indicates decomposition/oxidation. |

| Sublimation Temp | 130°C – 170°C (at low pressure) | CRITICAL: Must be heated gently to avoid in-source decomposition (charring). |

| Decomposition Temp | > 190°C | Deposition window typically starts >250°C. |

| Solubility | Soluble in MeOH, EtOH, Toluene | Suitable for Liquid Injection MOCVD (LI-MOCVD). |

Expert Insight: Commercial

is often hygroscopic. The presence of water molecules (hydrate form) can lead to hydrolysis during the sublimation phase, causing inconsistent flux. Protocol Requirement: Always dehydrate the precursor in situ under vacuum at 80°C for 1 hour before ramping to sublimation temperatures.

Core Application: Deposition of Spinel Films

The primary application of

Reaction Pathway Visualization

The following diagram illustrates the MOCVD mechanism, highlighting the critical role of Oxygen in scavenging organic ligands to prevent carbon contamination.

Figure 1: Mechanistic pathway of Co(acac)₂ oxidative decomposition during MOCVD.

Validated Protocol: Low-Pressure CVD of

This protocol is designed for a cold-wall, horizontal CVD reactor. It prioritizes film purity and reproducibility over deposition speed.

Phase 1: Reactor Preparation & Precursor Loading

-

Substrate Cleaning:

-

Sonicate Si(100) wafers in Acetone (10 min)

Isopropanol (10 min) -

Optional: HF dip (2%) if native oxide removal is required (usually not necessary for oxide deposition).

-

-

Precursor Loading:

-

Load 0.5g – 1.0g of

powder into the alumina/quartz boat. -

Place boat in the vaporizer zone (upstream).

-

-

System Purge:

-

Pump down to base pressure (

Torr). -

Flow Argon (100 sccm) for 15 mins to purge atmospheric moisture.

-

Phase 2: Deposition Parameters (The "Golden Standard")

| Parameter | Set Point | Reasoning |

| Vaporizer Temp ( | 150°C ± 5°C | Below 140°C: Low flux. Above 160°C: Risk of oligomerization/charring in boat. |

| Substrate Temp ( | 400°C | Optimal for crystalline |

| Carrier Gas (Ar) | 50 - 100 sccm | Transports precursor. |

| Reactant Gas ( | 50 - 200 sccm | Crucial: High |

| Working Pressure | 5 - 10 Torr | Low pressure ensures laminar flow and uniform thickness. |

| Deposition Time | 30 - 60 mins | Typical growth rate: ~5 - 10 nm/min depending on flux. |

Phase 3: Execution & Post-Processing

-

Dehydration Step: Heat

to 80°C under vacuum for 20 mins before introducing -

Ramp Up:

-

Deposition: Maintain conditions. Monitor pressure stability (fluctuations indicate precursor depletion or clogging).

-

Cool Down:

-

Stop heating

. -

Stop

flow (switch to pure Ar). -

Allow

to cool naturally to <100°C under Ar flow to prevent post-deposition oxidation/stress.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experiment, including decision nodes for troubleshooting.

Figure 2: Operational workflow for Co(acac)₂ CVD process.

Troubleshooting & Optimization (Expertise)

Issue: High Carbon Contamination[4]

-

Cause: Incomplete ligand decomposition or insufficient oxygen.

-

Solution: Increase

flow rate or increase Substrate Temperature (

Issue: Rough / Powdery Films

-

Cause: Gas-phase nucleation (pre-reaction). This happens if the precursor reacts with

before reaching the substrate. -

Solution:

-

Lower the reactor pressure (increase flow velocity).

-

Use a "Cold-Wall" reactor setup where only the substrate is heated.

-

Separate Ar (carrier) and

lines until they reach the mixing chamber just above the substrate.

-

Issue: Low Growth Rate

-

Cause: Poor precursor transport (low volatility of the tetramer).

-

Solution: Switch to Liquid Injection MOCVD . Dissolve

in toluene or ethanol (0.05 M). Flash evaporate the solution at 200°C. This bypasses the slow sublimation kinetics of the solid powder.

References

-

Stienen, C. et al. (2021).[3] A volatile cobalt(II) complex as a precursor for nanostructured Co3O4 thin films via PA-MOCVD. European Journal of Inorganic Chemistry. Link

-

Mondal, S. et al. (2015). MOCVD of Cobalt Oxide Using Co-Acetylacetonate As Precursor: Thin Film Deposition and Study of Physical Properties. ResearchGate. Link

-

Barreca, D. et al. (2001). Cobalt oxide thin films by CVD from Co(II) acetylacetonate: A structural and morphological investigation. Journal of the Electrochemical Society. Link

-